A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Section 1: Introduction and Strategic Importance
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] While the aromatic indole is well-explored, its partially saturated counterpart, the 4,5,6,7-tetrahydroindole scaffold, offers a distinct and compelling advantage: three-dimensional structural diversity. This non-planar geometry is highly sought after in modern drug discovery for enhancing binding affinity, selectivity, and pharmacokinetic properties.
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a versatile intermediate that embodies this potential. It serves as a foundational building block for more complex molecular architectures targeting a range of therapeutic areas, including cancer, inflammation, and infectious diseases like Hepatitis C.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and experimental protocols, designed to empower researchers in leveraging this valuable scaffold.
Section 2: Molecular Structure and Physicochemical Properties
The molecule consists of a pyrrole ring fused to a saturated six-membered carbocycle, with a methyl ester group at the C-2 position. This ester group is a key functional handle for further synthetic modifications.
Caption: Chemical structure of the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| CAS Number | Data not available in searched sources | N/A |
| Appearance | Expected to be an off-white to yellowish solid | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical principles |
Section 3: Synthesis and Mechanistic Insights
The paramount method for constructing the tetrahydroindole core is the Fischer Indole Synthesis .[4][5] This acid-catalyzed reaction provides a robust and convergent pathway to the target molecule from readily available starting materials.
Core Reaction: The synthesis involves the condensation of an arylhydrazine with a ketone, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[5] For the title compound, the logical precursors are phenylhydrazine and methyl 2-oxocyclohexanecarboxylate .
Mechanistic Causality: The choice of an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid) is critical.[5] The acid protonates the hydrazone intermediate, facilitating the tautomerization to the enehydrazine species. This enehydrazine is the active participant in the key[6][6]-sigmatropic rearrangement, which forms a new C-C bond and sets the stage for the final aromatizing cyclization. The stability of the enehydrazine intermediate directly influences the reaction yield, making substrate choice and reaction conditions pivotal for success.
Caption: Key stages of the Fischer Indole Synthesis pathway.
An alternative and often complementary route is the Japp-Klingemann reaction , which is particularly useful for preparing the requisite hydrazone precursor from a diazonium salt and a β-keto ester.[1][7][8][9] This method avoids the direct handling of potentially unstable hydrazines.
Section 4: Spectroscopic Characterization: A Validated Approach
Confirming the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system. While specific spectra for the title compound are not publicly indexed, data from closely related indole-2-carboxylates allow for a reliable prediction of its spectroscopic fingerprint.[10][11][12]
-
¹H NMR (Proton NMR):
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N-H Proton: A broad singlet is expected around 8.0-9.0 ppm, which will disappear upon D₂O exchange.
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C3-H Proton: A singlet or a finely split multiplet is anticipated around 6.8-7.2 ppm.
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-OCH₃ Protons: A sharp singlet integrating to 3 protons will appear in the upfield region, typically around 3.8-4.0 ppm.
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C4, C7 -CH₂- Protons: Two multiplets, each integrating to 2 protons, are expected in the range of 2.5-3.0 ppm. These are adjacent to the pyrrole ring.
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C5, C6 -CH₂- Protons: Two further multiplets, each integrating to 2 protons, will be found further upfield, likely around 1.7-2.0 ppm.
-
-
¹³C NMR (Carbon NMR):
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Ester Carbonyl (C=O): A signal in the downfield region, ~160-165 ppm.
-
Pyrrole Ring Carbons: Four distinct signals are expected for C2, C3, C3a, and C7a between ~100-140 ppm.
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-OCH₃ Carbon: A signal around 51-53 ppm.[10]
-
Saturated Ring Carbons (C4, C5, C6, C7): Four signals in the upfield region, typically between 20-30 ppm.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.
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Ester C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The primary data point is the molecular ion peak (M⁺). For C₁₀H₁₃NO₂, this would be m/z = 179. A common fragmentation pattern would be the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 148.
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Section 5: Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in its predictable reactivity at several key positions, allowing for controlled and strategic derivatization.
Caption: Standard experimental workflow for synthesis and validation.
Protocol 7.1: Synthesis via Fischer Indolization
Objective: To synthesize Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Causality: This protocol uses polyphosphoric acid (PPA) as both the acid catalyst and the solvent at elevated temperatures, which effectively drives the cyclization and dehydration steps of the Fischer synthesis.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Methyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (approx. 10 times the weight of the reactants). Heat the PPA to 80°C with stirring.
-
Hydrazone Formation (in situ): In a separate beaker, mix phenylhydrazine and methyl 2-oxocyclohexanecarboxylate. Slowly add this mixture to the hot PPA with vigorous stirring. Rationale: Pre-mixing allows for initial hydrazone formation before the high-temperature cyclization.
-
Cyclization: Increase the temperature of the reaction mixture to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Allow the reaction mixture to cool to approximately 60°C. Carefully and slowly pour the viscous mixture into a large beaker containing a stirred slurry of ice and water. Caution: This is an exothermic process.
-
Neutralization: The resulting precipitate is an acidic mixture. Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 7.2: Purification by Flash Column Chromatography
Objective: To purify the crude product from Protocol 7.1.
Causality: Silica gel chromatography separates the desired product from unreacted starting materials and polymeric side products based on polarity. A gradient elution from a non-polar to a more polar solvent system allows for efficient separation.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Hexanes (non-polar eluent)
-
Ethyl acetate (polar eluent)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) while collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Protocol 7.3: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the identity and purity of the final product.
Causality: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom, serving as the final validation of the synthetic outcome.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Confirm the presence of all expected signals as detailed in Section 4, paying close attention to their chemical shifts, integration values, and splitting patterns.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum (e.g., a proton-decoupled ¹³C{¹H} experiment). Confirm the presence of the expected number of carbon signals (10 signals for the title compound).
-
Data Analysis: Compare the acquired spectra with the predicted data. The absence of significant impurity peaks and the correct correlation of all signals confirm the successful synthesis and purification of the target molecule.
Section 8: References
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Štefane, B., & Kočevar, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information.
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Benchchem. (n.d.). 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. Benchchem.
-
Chem-Impex. (n.d.). Methyl indole-4-carboxylate. Chem-Impex.
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Iaconis, D., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PubMed Central.
-
Trofimov, B. A., et al. (2013). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate.
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI.
-
Sharma, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
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Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
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Goud, E. K., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalysis. iris.unina.it.
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Maggi, R., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalysis. Semantic Scholar.
-
Magolan, J. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
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Magnesol. (n.d.). Methyl 1H-indole-3-carboxylate. Magnesol.
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Pelkey, E. T. (1999). Synthesis of 5-substituted indole derivatives, Part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. Heterocycles.
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. ResearchGate.
-
Heath-Brown, B., & Philpott, P. G. (1965). Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society.
-
YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube.
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